(R)-N-(3,3-difluorocyclobutyl)pyrrolidine-3-carboxamide hydrochloride
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Overview
Description
®-N-(3,3-difluorocyclobutyl)pyrrolidine-3-carboxamide hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a carboxamide group, and a difluorocyclobutyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3,3-difluorocyclobutyl)pyrrolidine-3-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the difluorocyclobutyl intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-N-(3,3-difluorocyclobutyl)pyrrolidine-3-carboxamide hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-N-(3,3-difluorocyclobutyl)pyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
®-N-(3,3-difluorocyclobutyl)pyrrolidine-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(3,3-difluorocyclobutyl)pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, altering the metabolic processes within cells.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(3,3-difluorocyclobutyl)pyrrolidine-3-carboxamide hydrochloride: The enantiomer of the compound, which may have different biological activities.
N-(3,3-difluorocyclobutyl)pyrrolidine-3-carboxamide: A similar compound without the hydrochloride salt, which may exhibit different solubility and stability properties.
Uniqueness
®-N-(3,3-difluorocyclobutyl)pyrrolidine-3-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of the difluorocyclobutyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3R)-N-(3,3-difluorocyclobutyl)pyrrolidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O.ClH/c10-9(11)3-7(4-9)13-8(14)6-1-2-12-5-6;/h6-7,12H,1-5H2,(H,13,14);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQSAYTVZJYUBV-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2CC(C2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(=O)NC2CC(C2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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